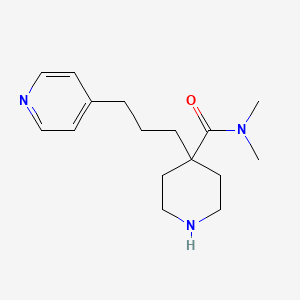

N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide

Description

N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide is a piperidine-carboxamide derivative characterized by a dimethyl-substituted piperidine core and a 3-(pyridin-4-yl)propyl side chain. The dimethyl group on the piperidine nitrogen and the pyridinylpropyl chain are critical for its physicochemical properties, such as solubility and lipophilicity, which influence its pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name |

N,N-dimethyl-4-(3-pyridin-4-ylpropyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-19(2)15(20)16(8-12-18-13-9-16)7-3-4-14-5-10-17-11-6-14/h5-6,10-11,18H,3-4,7-9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIPERGGDLKWNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CCNCC1)CCCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Substitution with Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine ring.

Introduction of the Carboxamide Group: The carboxamide group is incorporated through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.

Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.

Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Piperidine-Carboxamide Derivatives with Aryloxazole Moieties

Compounds in , and 9 are piperidine-carboxamides functionalized with aryloxazole groups. For example:

- 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide ():

- Molecular Formula : C29H44ClN4O2

- Key Features : Chloro-methylphenyl oxazole substituent, 4-isopropylpiperidine side chain.

- Synthesis Yield : 57% with >99.8% HPLC purity.

- Biological Relevance : Designed as hepatitis C virus (HCV) entry inhibitors, leveraging the aryloxazole group for viral targeting .

Comparison : The target compound lacks the aryloxazole group but shares the piperidine-carboxamide scaffold. The pyridinylpropyl chain may confer distinct receptor-binding properties compared to the aryloxazole’s halogenated aromatic system.

Piperidine-Carboxamides with Aminergic GPCR Activity

- D2AAK4 ():

- Structure : N-(2-Hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidine-4-carboxamide.

- Molecular Weight : ~435.5 g/mol.

- Key Features : Hydroxyphenyl and benzimidazolone substituents.

- Activity : Multitarget ligand for aminergic GPCRs (e.g., dopamine D2, serotonin 5-HT2A receptors) with antipsychotic effects in vivo .

Comparison: The target compound replaces D2AAK4’s hydroxyphenyl and benzimidazolone groups with a pyridinylpropyl chain.

Simpler Piperidine-Carboxamide Analogs

- N-[3-(Dimethylamino)propyl]piperidine-4-carboxamide (): Molecular Formula: C11H23N3O Molecular Weight: 213.32 g/mol. Key Features: Lacks the pyridinylpropyl chain. Applications: Serves as a precursor for more complex derivatives.

Indole-Carbonyl Derivatives

- Compound 27j ():

- Structure : 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide.

- Molecular Weight : 514.9 g/mol.

- Key Features : Indole-carbonyl group and pyridinylpropyl chain.

- Synthesis : 31% yield, >95% purity.

- Activity : Inhibitor of neurotropic alphavirus replication .

Comparison : The target compound omits the indole-carbonyl group, simplifying the structure. This may reduce steric hindrance, improving binding to flat receptor pockets.

Key Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis route is inferred to involve coupling a pyridinylpropylamine with a dimethylpiperidine-carboxylic acid derivative, similar to procedures in and . Yields for such reactions range from 31% () to 78% (), depending on substituent complexity .

- Biological Potential: While direct pharmacological data for the target compound are absent, structural analogs highlight the importance of the pyridinyl group in mediating interactions with viral entry proteins () or aminergic receptors ().

- Optimization Needs : Future studies should explore the impact of the dimethyl group on metabolic stability and the pyridinyl chain’s role in target selectivity.

Biological Activity

N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide, commonly referred to as compound 1 , is a synthetic organic compound characterized by a piperidine ring with a pyridine moiety and a carboxamide group. Its molecular formula is , and it has been the subject of various studies due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 1316225-83-8 |

| IUPAC Name | N,N-dimethyl-4-(3-pyridin-4-ylpropyl)piperidine-4-carboxamide |

The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound modulates the activity of these targets, leading to various biological effects that are being actively researched. Notably, it has shown potential in the following areas:

- Anticancer Activity : Recent studies indicate that piperidine derivatives, including compound 1, exhibit cytotoxic effects against cancer cell lines. For instance, derivatives similar to compound 1 have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to traditional chemotherapeutic agents like bleomycin .

- Alzheimer's Disease Treatment : Compound 1 may also play a role as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of Alzheimer's disease. The structural modifications in piperidine derivatives have been shown to improve brain exposure and enhance cholinesterase inhibition .

- Antituberculosis Activity : Research involving pyridine derivatives has indicated that compounds with similar structures to compound 1 can inhibit the growth of Mycobacterium tuberculosis, showcasing significant antituberculosis properties .

Anticancer Properties

A study focused on piperidine derivatives highlighted that certain modifications can lead to increased cytotoxicity against cancer cells. Compound 1 was synthesized alongside other derivatives, showing promising results in terms of apoptosis induction and overall cytotoxicity .

Alzheimer’s Disease Research

In research exploring new treatments for Alzheimer's disease, compounds structurally related to compound 1 were found to inhibit both AChE and BuChE effectively. This dual inhibition is critical for enhancing cognitive function in patients suffering from this neurodegenerative disorder .

Antituberculosis Studies

In evaluating the efficacy of various piperidine derivatives against tuberculosis, compound 1 was noted for its ability to inhibit M. tuberculosis at concentrations comparable to existing treatments. This suggests its potential as a therapeutic agent in combating this infectious disease .

Comparative Analysis with Similar Compounds

To understand the uniqueness of compound 1, it is essential to compare it with similar compounds:

| Compound Name | Structure Comparison | Biological Activity |

|---|---|---|

| N,N-Dimethyl-4-(3-pyridin-4-ylpropyl)piperidine-4-carboxamide dihydrochloride | Salt form; may differ in solubility | Similar anticancer properties |

| N-(Pyridin-4-yl)pyridine-4-carboxamide | Lacks dimethyl and propyl groups | Different biological activity profile |

Compound 1 stands out due to its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide?

Answer:

Synthesis optimization requires attention to:

- Coupling agents : Use of carbodiimide-based agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation between the piperidine and pyridine moieties .

- Reaction conditions : Temperature control (e.g., 0–25°C for sensitive intermediates) and solvent selection (polar aprotic solvents like DMF or DCM) to maximize yield and minimize side reactions .

- Purification : Chromatographic techniques (e.g., flash column chromatography) to isolate the compound from unreacted intermediates .

Basic Question: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Methodological validation involves:

- Spectroscopic analysis :

- Crystallography : X-ray diffraction for unambiguous assignment of stereochemistry, if crystallizable .

Advanced Question: What strategies are effective for resolving contradictions in biological activity data across studies?

Answer:

Contradictions may arise from variations in:

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to ensure reproducibility .

- Compound purity : Use HPLC to confirm >95% purity; impurities ≥5% can skew dose-response curves .

- Mechanistic follow-up : Pair phenotypic assays (e.g., cell viability) with target engagement studies (e.g., SPR or ITC to measure binding affinity) .

Advanced Question: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

SAR strategies include:

- Core modifications : Introduce substituents (e.g., halogens or methyl groups) on the pyridine ring to assess effects on receptor binding .

- Side-chain variations : Replace the propyl linker with ethylene or butylene groups to evaluate steric effects .

- Biological testing : Prioritize assays relevant to the hypothesized mechanism (e.g., kinase inhibition assays if targeting ATP-binding pockets) .

Advanced Question: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors like GPCRs or ion channels .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of predicted complexes .

- Pharmacophore modeling : Identify critical interaction sites (e.g., hydrogen bonds between the carboxamide and catalytic lysine residues) .

Advanced Question: How should researchers approach comparative studies with structurally related piperidine-carboxamide derivatives?

Answer:

- Select analogs : Compare with compounds like N-(3-hydroxypropyl)piperidine-4-carboxamide (CAS 91086-34-9) to evaluate hydroxyl vs. dimethyl substitutions .

- Benchmark assays : Use parallel functional assays (e.g., IC₅₀ in enzyme inhibition) under identical conditions .

- Data normalization : Express activity relative to a positive control (e.g., tamoxifen for antiproliferative effects) to minimize inter-experiment variability .

Advanced Question: What experimental frameworks are recommended for elucidating metabolic pathways of this compound?

Answer:

- In vitro models : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .

- Isotope labeling : Synthesize a ¹³C-labeled analog to track metabolic products .

- Enzyme inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify major metabolic enzymes .

Advanced Question: How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Answer:

- Process optimization : Transition from batch to flow chemistry for improved heat/mass transfer in large-scale reactions .

- Alternative reagents : Replace expensive coupling agents (e.g., HATU) with cost-effective alternatives (e.g., EDC/HOBt) without compromising yield .

- Quality control : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.